Benzethidine

Pharmacology Toxicology Side-Effect Profile

Procure Benzethidine Certified Reference Materials (CRMs) for forensic toxicology and analytical method validation. Its unique benzyloxyethyl N-substituent imparts a distinct chromatographic retention time (XLogP3 = 3.8) and mass spectrometric fragmentation pattern, critical for SWGDRUG-compliant identification. Substituting pethidine standards risks false negatives, inaccurate quantification, and chain-of-custody failure under DEA Schedule I requirements (CSCN 9606). Use deuterated Benzethidine-d4 as an internal standard for precise LC-MS/MS quantitation. Ensure scientific integrity and legal defensibility with high-purity, fully characterized reference standards.

Molecular Formula C23H29NO3
Molecular Weight 367.5 g/mol
CAS No. 3691-78-9
Cat. No. B15289369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzethidine
CAS3691-78-9
Molecular FormulaC23H29NO3
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)CCOCC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H29NO3/c1-2-27-22(25)23(21-11-7-4-8-12-21)13-15-24(16-14-23)17-18-26-19-20-9-5-3-6-10-20/h3-12H,2,13-19H2,1H3
InChIKeyUVTBZAWTRVBTMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzethidine (CAS 3691-78-9): A 4-Phenylpiperidine Opioid Reference Standard for Analytical and Forensic Research


Benzethidine (CAS 3691-78-9) is a synthetic 4-phenylpiperidine derivative, structurally and pharmacologically related to the clinically utilized opioid analgesic pethidine (meperidine) [1]. It acts as an agonist at the mu-opioid receptor (OPRM1) [2]. While it was investigated historically as a potential analgesic, benzethidine is not approved for medical use and is classified as a Schedule I controlled substance in the United States (DEA CSCN: 9606) and a Class A/Schedule I drug internationally [3]. Due to its controlled status and lack of approved therapeutic applications, its primary contemporary relevance lies in its procurement as a high-purity analytical reference standard for forensic toxicology, method validation, and drug metabolism research [4].

Why Benzethidine Reference Standards Cannot Be Substituted with Pethidine or Other 4-Phenylpiperidine Analogs


While benzethidine shares the 4-phenylpiperidine-4-carboxylic acid ethyl ester core with numerous analogs, including pethidine, furethidine, and morpheridine [1], generic substitution is scientifically and analytically untenable. As established in direct comparative studies, benzethidine exhibits a distinct side-effect profile, notably a reduction in histamine release relative to pethidine at equi-analgesic doses [2]. More critically for procurement in analytical and forensic settings, the compound's unique N-substituent—a benzyloxyethyl group—imparts a specific chromatographic retention time and mass spectrometric fragmentation pattern [3]. Substituting a benzethidine certified reference material (CRM) with a pethidine standard will result in inaccurate method development, false-negative forensic identifications, and non-compliance with chain-of-custody and quality control requirements, given that benzethidine is a DEA Schedule I substance with its own distinct chemical identity (C23H29NO3) and unique identifier (UNII: X0I74BAR02) [4][5].

Benzethidine Quantitative Evidence: Comparative Data Versus Pethidine Analogs


Benzethidine Demonstrates Reduced Histamine Release Compared to Pethidine

In a direct head-to-head study, benzethidine was compared to pethidine across multiple assays. A key differentiation was observed in the side-effect profile at equi-analgesic dosages, specifically a significant reduction in histamine release for benzethidine [1].

Pharmacology Toxicology Side-Effect Profile

Benzethidine Acute Oral Toxicity (LD50) in Rats

The acute oral toxicity of benzethidine has been quantified in rats, providing a critical safety benchmark for handling and risk assessment in laboratory settings. The reported LD50 is 284 mg/kg [1].

Toxicology Safety Preclinical Data

Benzethidine Classification as a DEA Schedule I Controlled Substance

Benzethidine is explicitly listed as a Schedule I controlled substance in the United States under the Controlled Substances Act (CSA), with DEA Code Number 9606 [1]. This classification places it among substances with no currently accepted medical use and a high potential for abuse [2]. In contrast, its analog pethidine is a Schedule II controlled substance, which does have recognized medical applications [3].

Regulatory Compliance Controlled Substance Handling Forensic Analysis

Benzethidine Analytical Differentiation via Deuterated Internal Standard

The availability of a deuterated analog, Benzethidine-d4 Hydrobromide (CAS 1346601-68-0), provides a specific and quantifiable advantage for analytical method development. This isotopically labeled standard enables precise quantification of benzethidine in complex matrices using LC-MS/MS or GC-MS, a capability not directly translatable to pethidine-d5 unless method cross-validation is performed [1].

Analytical Chemistry Mass Spectrometry Forensic Toxicology

Benzethidine Physicochemical Properties Differentiate from Pethidine

The computed XLogP3 value for benzethidine is 3.8, which differs from the XLogP3 of pethidine (2.7). This indicates benzethidine is significantly more lipophilic, a property that directly impacts its chromatographic retention time on reversed-phase columns and its distribution in biological samples [1][2].

Analytical Chemistry Chromatography Compound Identification

Benzethidine Procurement-Driven Application Scenarios for Analytical and Forensic Science


Forensic Toxicology: Confirmation of Benzethidine in Seized Drug Analysis and Post-Mortem Specimens

Forensic laboratories require a certified reference standard of benzethidine to definitively identify and quantify the substance in seized drug exhibits or biological specimens (e.g., blood, urine). The distinct physicochemical properties (XLogP3 = 3.8) [1] and unique fragmentation pattern, when compared against the standard, ensure accurate identification per SWGDRUG and similar guidelines. The availability of a deuterated internal standard (Benzethidine-d4) [2] further enables precise quantitation, which is crucial for legal proceedings and toxicological interpretation.

Method Development and Validation in Mass Spectrometry and Chromatography

Analytical chemists developing GC-MS or LC-MS/MS methods for the detection of designer opioids in complex matrices must procure a benzethidine reference standard. The standard is used for optimizing chromatographic separation (informed by its computed LogP of 3.8) [1], tuning mass spectrometer parameters, and establishing method performance characteristics such as limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery. Substitution with an analog like pethidine is scientifically invalid and would compromise the method's accuracy and specificity.

Pharmacological Research and Reference Standard for Side-Effect Studies

Academic and contract research organizations (CROs) studying opioid receptor pharmacology or the structure-activity relationships (SAR) of 4-phenylpiperidines use benzethidine as a reference compound. As documented in comparative studies, its distinct side-effect profile—particularly its reduced histamine release compared to pethidine [3]—makes it a valuable tool for dissecting the mechanisms underlying opioid-induced adverse events. A high-purity standard is necessary to ensure that observed pharmacological effects are attributable to benzethidine itself and not to impurities or degradation products.

Controlled Substance Compliance and Regulatory Reference

For institutions holding DEA Schedule I research licenses, procurement of benzethidine (DEA Code Number 9606) [4] serves a dual purpose: as a positive control for verifying analytical methods for Schedule I substance detection and as a tangible reference material for internal compliance audits and training. The controlled status necessitates a verifiable, documented chain of custody for the reference standard, which is only possible through procurement from an authorized source.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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